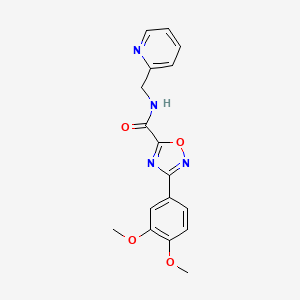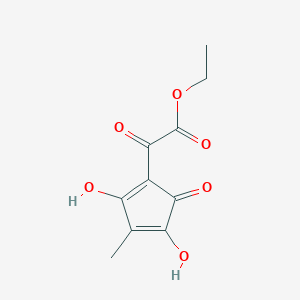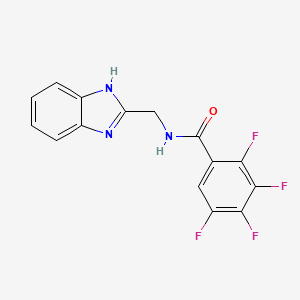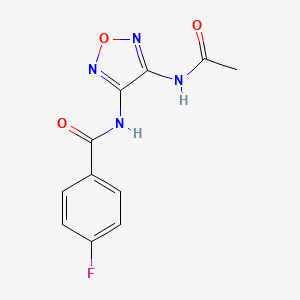![molecular formula C28H32N4O3 B11493193 2-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11493193.png)
2-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of various substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the quinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the benzyloxy and methoxy groups via nucleophilic substitution.
Amination Reactions: Incorporation of the amino group through amination reactions.
Nitrile Formation: Introduction of the carbonitrile group through cyanation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure and biological activities make it a candidate for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its applications include the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid
- 4-(Benzyloxy)-3-methoxyphenylamine
- 7,7-Dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C28H32N4O3 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-amino-1-(dimethylamino)-4-(3-methoxy-4-phenylmethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C28H32N4O3/c1-28(2)14-21-26(22(33)15-28)25(20(16-29)27(30)32(21)31(3)4)19-11-12-23(24(13-19)34-5)35-17-18-9-7-6-8-10-18/h6-13,25H,14-15,17,30H2,1-5H3 |
InChI Key |
JPWWYCLNYAZPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(propan-2-yl)-2-{4-[(4-sulfamoylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B11493129.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzamide](/img/structure/B11493135.png)



![1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine](/img/structure/B11493167.png)
![N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-yl]carbonyl}glutamic acid](/img/structure/B11493175.png)
![methyl 4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11493177.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate](/img/structure/B11493183.png)

![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11493198.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}-3-phenylpropanamide](/img/structure/B11493214.png)
![4-(4-methoxyphenyl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11493216.png)
![7-(2,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11493222.png)
